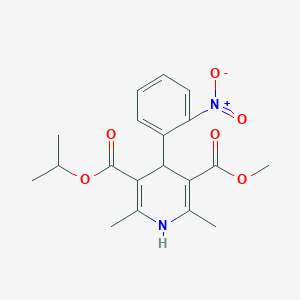![molecular formula C21H19NO6S B280692 4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)
4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid is a chemical compound that has been synthesized and studied extensively in scientific research. This compound has shown potential in various applications, including as a potential drug candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of tumor growth, inflammation, and other disease processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. This compound has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells. Additionally, this compound has been shown to have anti-diabetic effects by regulating insulin secretion and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid in lab experiments is its potential as a drug candidate for the treatment of various diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. One limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the study of 4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid. One direction is to further investigate the mechanism of action of this compound to better understand its effects on various cellular processes. Another direction is to conduct clinical trials to determine the efficacy of this compound as a drug candidate for the treatment of various diseases. Additionally, further research is needed to optimize the synthesis method of this compound to increase its availability for research purposes.
Synthesemethoden
The synthesis of 4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid is a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 2,3-dimethylphenol with phthalic anhydride to form 7,7-dimethyl-6,8-dioxo-2H,3H,6H,7H,8H-benzo[1,2-b:3,4-b']dipyran-9-carboxylic acid. This compound is then reacted with thionyl chloride to form 7,7-dimethyl-6,8-dioxo-2H,3H,6H,7H,8H-benzo[1,2-b:3,4-b']dipyran-9-carbonyl chloride. The final step involves the reaction of 7,7-dimethyl-6,8-dioxo-2H,3H,6H,7H,8H-benzo[1,2-b:3,4-b']dipyran-9-carbonyl chloride with sulfanilamide to form this compound.
Wissenschaftliche Forschungsanwendungen
4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid has been studied extensively in scientific research for its potential applications. This compound has shown potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Studies have shown that this compound has anti-inflammatory, anti-cancer, and anti-diabetic properties.
Eigenschaften
Molekularformel |
C21H19NO6S |
|---|---|
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
4-[(7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C21H19NO6S/c1-21(2)10-16(23)19-15-9-13(5-8-17(15)28-18(19)11-21)22-29(26,27)14-6-3-12(4-7-14)20(24)25/h3-9,22H,10-11H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
ZYIUCJMYPGWUHD-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)C |
Kanonische SMILES |
CC1(CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-ditert-butyl-4-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280613.png)
![4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one](/img/structure/B280614.png)



![Methyl 5-{3-nitrophenyl}-7-methyl-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280621.png)
![1-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}pyridinium](/img/structure/B280622.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]isoquinolinium](/img/structure/B280623.png)
![3-(Aminocarbonyl)-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B280624.png)
![Methyl 4-(2,3-dichlorophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280626.png)


![3-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl-1H-imidazol-3-ium](/img/structure/B280630.png)
